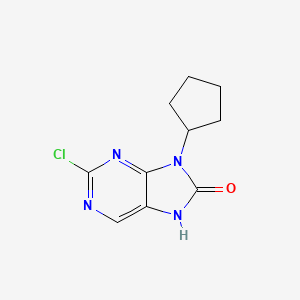

2-Chloro-9-cyclopentyl-7H-purin-8-one

Description

Overview of Purine (B94841) Heterocycles in Contemporary Medicinal Chemistry Research

Purine heterocycles, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system, are fundamental to life, forming the basis of the DNA and RNA nucleobases, adenine (B156593) and guanine (B1146940). This inherent biological relevance has established them as a critical scaffold in drug discovery. More than half of the six million compounds recorded in the Chemical Abstracts are heterocycles, and they are present in over seventy percent of drugs in use today. bldpharm.com The ability of purine analogues to mimic endogenous ligands allows them to modulate the activity of a vast range of proteins, including kinases, polymerases, and G-protein coupled receptors. sigmaaldrich.com Consequently, they are integral to the development of therapeutics for a multitude of diseases, including cancers, viral infections, and cardiovascular disorders. sigmaaldrich.com

Structural Context and Classification of 2-Chloro-9-cyclopentyl-7H-purin-8-one within the 8-Oxopurine Framework

This compound belongs to the 8-oxopurine class of compounds. This classification signifies the presence of a carbonyl group at the 8th position of the purine core. The 8-oxopurines are of significant biological interest as they are known products of oxidative damage to DNA, where guanine and adenine can be oxidized to form 8-oxoguanine and 8-oxoadenine, respectively. nih.gov This process of oxidative stress is implicated in numerous disease states, making the study of 8-oxopurine derivatives crucial for understanding and potentially counteracting these pathological processes. bldpharm.commedchemexpress.com

The structure of this compound is further defined by two key substituents: a chlorine atom at the 2-position and a cyclopentyl group at the 9-position. The introduction of a halogen, such as chlorine, at the 2-position of the purine ring is a common strategy in medicinal chemistry to enhance the biological activity of nucleoside analogues and can confer resistance to deamination by enzymes like adenosine (B11128) deaminase. bldpharm.com The N9-substituent, in this case a cyclopentyl group, plays a crucial role in the molecule's interaction with target proteins. Research on related purine analogues has shown that the nature of the substituent at this position can significantly influence binding affinity and selectivity for specific biological targets, such as kinases. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11ClN4O |

| Molecular Weight | 238.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1553691-28-3 |

Note: Data is based on publicly available information for the specified CAS number and may be theoretical.

Current Research Landscape and Significance of this compound Analogues

While specific research on this compound is not extensively published, the research landscape of its analogues is rich and provides significant insights into its potential applications. The development of 2,7,9-trisubstituted 8-oxopurines as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), highlights the therapeutic potential of this scaffold. nih.gov In these studies, the cyclopentyl group at the N9 position was found to be a key determinant of activity. nih.gov

Furthermore, the discovery of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar bicyclic core with purines, as potent inhibitors of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) underscores the importance of the N-cyclopentyl moiety in kinase inhibition. One such compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, demonstrated significant anti-tumor activity.

The synthesis of these and other related purine analogues often involves multi-step sequences, including reductive amination, cyclization, and cross-coupling reactions like the Buchwald-Hartwig amination to introduce various substituents. sigmaaldrich.comnih.gov The exploration of different substituents at the 2, 7, and 9 positions of the 8-oxopurine core continues to be an active area of research, aiming to develop more potent and selective inhibitors of various therapeutic targets.

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN4O |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

2-chloro-9-cyclopentyl-7H-purin-8-one |

InChI |

InChI=1S/C10H11ClN4O/c11-9-12-5-7-8(14-9)15(10(16)13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,16) |

InChI Key |

UWPBFWWIJAITSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C3=NC(=NC=C3NC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 9 Cyclopentyl 7h Purin 8 One and Its Analogues

Strategic Retrosynthesis and Precursor Synthesis for the Purine (B94841) Scaffold

The construction of the 2-Chloro-9-cyclopentyl-7H-purin-8-one core relies on a convergent synthesis strategy. This involves the initial preparation of a substituted pyrimidine (B1678525) ring, which is then elaborated to form the fused imidazole (B134444) and subsequently the 8-oxo-purine system.

Synthesis of Halogenated Purine Intermediates

The synthesis typically commences with commercially available pyrimidine derivatives. researchgate.net A common starting material is a 4,5-diaminopyrimidine (B145471) which can be substituted at the 2-position. To introduce the chloro-substituent at the C2 position, a common precursor is 2,6-dichloropurine (B15474). The introduction of chlorine atoms at the C2 and C6 positions of the purine ring is a critical step, rendering these positions susceptible to subsequent nucleophilic substitution. studfile.net The reactivity of these positions allows for the sequential and regioselective introduction of various functional groups. The C6 position is generally more reactive towards nucleophilic attack than the C2 position. studfile.netresearchgate.net

Regioselective Introduction of the Cyclopentyl Moiety at N9

The introduction of the cyclopentyl group at the N9 position of the purine ring is a crucial step that significantly influences the biological activity of the final compound. nih.govnih.gov Alkylation of the purine ring can theoretically occur at either the N7 or N9 positions of the imidazole ring. researchgate.netnih.gov However, the N9-alkylated product is typically the major and thermodynamically more stable isomer. researchgate.net

To achieve high regioselectivity for N9-alkylation, various strategies are employed. One common method involves the reaction of the purine intermediate with cyclopentyl bromide in the presence of a base. nih.gov The choice of base and reaction conditions, such as the use of microwave irradiation, can significantly enhance the regioselectivity and yield of the N9-cyclopentylpurine. nih.govyoutube.com Another approach to ensure N9 selectivity is through the Mitsunobu reaction. mdpi.com

Table 1: Conditions for Regioselective N9-Cyclopentylation of Purines

| Purine Substrate | Alkylating Agent | Base/Conditions | Product | Reference |

| 2,6-Dichloropurine | Cyclopentyl bromide | Tetrabutylammonium (B224687) hydroxide (B78521), Microwave | 9-Cyclopentyl-2,6-dichloropurine | nih.gov |

| 6-Chloropurine | Cyclopentyl bromide | K2CO3, DMF | 9-Cyclopentyl-6-chloropurine | researchgate.net |

Formation of the 8-Oxopurine Ring System

The formation of the 8-oxopurine ring system can be achieved through several synthetic routes. One common method involves the cyclization of a 4,5-diaminopyrimidine precursor. imtm.cz For instance, a 4-amino-5-nitropyrimidine can be reduced to the corresponding diamine, which is then cyclized with a one-carbon synthon, such as urea (B33335) or phosgene, to form the 8-oxopurine ring. researchgate.net

In a divergent synthetic approach, pyrimidine and 8-oxo-purine ribonucleotides can be synthesized from a common prebiotic precursor, highlighting the fundamental chemical relationship between these two classes of heterocycles. imtm.cznih.govorganic-chemistry.org The formation of the 8-oxo functionality is a key step in the synthesis of many biologically active purine derivatives. nih.govresearchgate.net

Advanced Reaction Chemistry for Purine Functionalization

With the core this compound scaffold in hand, further structural diversity can be achieved through advanced functionalization reactions at the C2 and C6 positions.

Nucleophilic Aromatic Substitution Strategies at C2 and C6

The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents. wikipedia.orgmasterorganicchemistry.com The C6 position is generally more reactive than the C2 position, enabling selective functionalization. studfile.netresearchgate.net This differential reactivity allows for a stepwise substitution strategy, where the C6 position is first modified, followed by substitution at the C2 position.

Various nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloride ions. researchgate.net For instance, amination at the C6 position can be achieved by reacting the 2,6-dichloropurine derivative with an amine. Subsequent substitution at the C2 position can then be carried out with a different nucleophile.

Cross-Coupling Reactions for Aryl/Heteroaryl Substitution (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling, Suzuki Coupling)

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the purine scaffold, offering a milder and more versatile alternative to traditional SNAr reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is particularly useful for the formation of C-N bonds. It has been successfully employed to introduce various amine nucleophiles at the C2 position of the 2-chloro-8-oxopurine core. researchgate.netnih.gov The use of specific phosphine (B1218219) ligands and precatalysts, such as XPhos Pd G2, under microwave irradiation has been shown to be highly efficient. nih.govimtm.cz

Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of C-N, C-O, and C-S bonds. nih.govorganic-chemistry.orgwikipedia.org It has been utilized to introduce aryl and heteroaryl substituents at the N7 position of the purine ring and can also be applied for substitutions at the C2 position. imtm.czresearchgate.net The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups. nih.govorganic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting the chloropurine with a boronic acid or its ester in the presence of a palladium catalyst. researchgate.netmdpi.comnih.gov This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C2 and C6 positions. studfile.netnih.gov The regioselectivity of the Suzuki coupling on dihalopurines can be controlled, with the C6 position generally being more reactive. studfile.net

Table 2: Cross-Coupling Reactions for Functionalization of the Purine Core

| Reaction | Position | Coupling Partner | Catalyst/Ligand | Product | Reference |

| Buchwald-Hartwig Amination | C2 | Piperazineaniline | XPhos Pd G2 | 2-Amino substituted purin-8-one | nih.govimtm.cz |

| Chan-Lam Coupling | N7 | Aryl boronic acid | Cu2S, TMEDA | N7-Aryl purin-8-one | imtm.cz |

| Suzuki Coupling | C6 | Phenylboronic acid | Pd(PPh3)4 | 6-Phenylpurine derivative | studfile.net |

Alkylation Reactions at N7 and N9 and Regiocontrol

The alkylation of the purine ring system, particularly at the N7 and N9 positions, is a critical step in the synthesis of various biologically active compounds. The regioselectivity of this reaction is a well-documented challenge in purine chemistry, as alkylation often yields a mixture of N7 and N9 isomers. researchgate.netnih.gov The precise control of this regioselectivity is paramount for the synthesis of specific target molecules.

In the context of 2-chloro-8-oxopurine analogues, the alkylation is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent used. For instance, the alkylation of 2-amino-6-chloropurine (B14584) with trans-1,4-dichloro-2-butene (B41546) using potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) or tetra-n-butylammonium fluoride (B91410) in tetrahydrofuran (B95107) (THF) has been shown to yield 9-alkylpurines with 90-95% regioselectivity. nih.gov

Studies on related purine systems have demonstrated that specific reaction conditions can favor one isomer over the other. For example, in the alkylation of 6-(heteroaryl)purines, the steric hindrance at the N7 position by a proximal heteroaryl C-H group can lead to exclusive N9 alkylation. researchgate.net When 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) was treated with sodium hydride in dimethylformamide (DMF) followed by ethyl iodide, the exclusive product was the N9-ethylpurine. However, a less sterically hindered analogue produced a mixture of N9 and N7 isomers in a 5:1 ratio. researchgate.net

Furthermore, the choice of base can significantly impact the outcome. The use of tetrabutylammonium hydroxide has been reported to favor the formation of N9-alkylated products in the alkylation of purines. researchgate.net The reaction conditions can be fine-tuned to control the regioselectivity, as demonstrated in the synthesis of 2,7,9-trisubstituted purin-8-ones, where specific alkyl groups were introduced at the N7 and N9 positions. nih.govresearchgate.netnih.gov

Development and Optimization of Synthetic Pathways

The development of efficient and optimized synthetic routes is crucial for the practical synthesis of this compound and its derivatives. This involves a comparative analysis of different synthetic strategies and the optimization of reaction conditions to maximize yield and purity.

Comparative Analysis of Synthetic Routes and Reaction Efficiencies

The synthesis of 2,9-disubstituted 8-oxopurines can be achieved through various multi-step reaction sequences, often starting from substituted pyrimidines. researchgate.net A common strategy involves the construction of the purine ring system through a series of cyclization and substitution reactions.

One notable synthetic route leading to a 9-cyclopentyl-purin-8-one analogue involves the initial reductive amination of a pyrimidine precursor, followed by cyclization and subsequent modifications. nih.govresearchgate.net In a study focused on 2,7,9-trisubstituted purin-8-ones, the synthesis of a 9-cyclopentyl derivative was achieved as part of the preparation of a series of potential kinase inhibitors. nih.govresearchgate.netnih.gov

The efficiency of these routes can be influenced by the choice of reagents and reaction conditions at each step. For example, the synthesis of 8,9-disubstituted-9H-purin-6-amines and related compounds can be achieved in one or two steps using different cyclizing agents such as formic acid, urea, or formamide. researchgate.net

A comparative analysis of different synthetic approaches highlights the importance of regioselective control during the key bond-forming steps. For instance, Pd-catalyzed cross-coupling reactions on di-chlorinated purine intermediates can proceed with high regioselectivity depending on the catalyst and reaction conditions, allowing for the synthesis of specific 6,8-disubstituted purines. researchgate.net

The following table outlines a synthetic approach for a related 2,9-disubstituted 8-phenylthio-9H-purine, which provides insight into the types of reactions and conditions that could be adapted for the synthesis of this compound. researchgate.netdntb.gov.ua

Table 1: Synthetic Route for a 2,9-disubstituted 8-phenylthio-9H-purine Analogue

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2,4-dichloro-5-nitropyrimidine, various amines | N,N-Diisopropylethylamine (DIPEA) | 2-chloro-N-substituted-5-nitropyrimidin-4-amine |

| 2 | Intermediate from step 1 | Iron powder, acetic acid | N4-substituted-5-aminopyrimidine-2,4-diamine |

| 3 | Intermediate from step 2 | Phenyl isothiocyanate | 1-(2-amino-4-(substituted-amino)pyrimidin-5-yl)-3-phenylthiourea |

This multi-step synthesis demonstrates a common strategy for building the purine core and introducing substituents at various positions.

Process Optimization for Yield and Purity of this compound Derivatives

In the synthesis of 2,7,9-trisubstituted purin-8-ones, which includes a 9-cyclopentyl derivative, specific conditions were optimized to achieve the desired products. nih.govresearchgate.net For instance, the cyclization step to form the purin-8-one ring was carried out using trifluoroacetic anhydride (B1165640) (TFAA) in toluene (B28343) at 70 °C for 16 hours. nih.govresearchgate.net

Further modifications, such as the introduction of substituents at the 2-position, were achieved through Buchwald-Hartwig amination using a palladium catalyst (XPhos Pd G2) under microwave irradiation at 100 °C for 1-9 hours. nih.govresearchgate.net The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields in many organic transformations, including purine synthesis.

The following table summarizes the reaction conditions for a key step in the synthesis of a 9-cyclopentyl-purin-8-one analogue, highlighting the optimized parameters.

Table 2: Optimized Conditions for a Key Synthetic Step

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

|---|

This example illustrates how the careful selection of catalysts, solvents, and energy sources can be optimized to achieve efficient synthesis of complex purine derivatives. The purity of the final compounds is typically ensured through chromatographic techniques such as column chromatography.

Comprehensive Spectroscopic and Structural Elucidation of 2 Chloro 9 Cyclopentyl 7h Purin 8 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 2-Chloro-9-cyclopentyl-7H-purin-8-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals unambiguously and to confirm the specific arrangement of substituents on the purine (B94841) core (regiochemistry).

Proton (¹H) NMR Characterization

The ¹H NMR spectrum provides the initial and most direct insight into the hydrogen atom environments within a molecule. In the case of this compound derivatives, the spectrum is characterized by distinct signals corresponding to the purine ring protons and the cyclopentyl substituent.

Purine Core Protons: The purine skeleton of a 7,9-disubstituted-8-oxopurine may feature a proton at the C6 position. This aromatic proton typically appears as a singlet in the downfield region of the spectrum. The NH proton at the N7 position, if not substituted, will also present a signal, though its chemical shift can be broad and variable depending on the solvent and concentration.

Cyclopentyl Group Protons: The cyclopentyl substituent gives rise to a set of signals in the aliphatic region of the spectrum. The single proton on the carbon atom directly attached to the N9 of the purine ring (the methine proton) is a key diagnostic signal, typically appearing as a multiplet. The remaining eight protons on the four methylene (B1212753) groups of the cyclopentyl ring usually appear as overlapping multiplets at higher field (further upfield).

Table 1: Representative ¹H NMR Spectral Data for a Substituted 9-Cyclopentyl-8-oxopurine Analog

| Functional Group | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| Cyclopentyl | N-CH | ~ 4.5 - 5.0 | m |

| Cyclopentyl | -(CH₂)₄- | ~ 1.6 - 2.2 | m |

| Purine | NH | Variable | br s |

| Purine | C6-H | ~ 8.0 - 8.5 | s |

Data are generalized from typical spectra of related purine structures.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.

Purine Core Carbons: The spectrum will show distinct signals for each carbon in the purine ring. The carbonyl carbon (C8) is characteristically found in the highly deshielded region of the spectrum, typically above 150 ppm. The carbon atom bearing the chlorine (C2) and the other sp² hybridized carbons of the purine ring (C4, C5, C6) appear in the aromatic region (approx. 110-160 ppm).

Cyclopentyl Group Carbons: The carbon atoms of the cyclopentyl group are observed in the aliphatic region. The methine carbon (C1') attached to the nitrogen is the most downfield of this group, while the methylene carbons appear further upfield. In related compounds, the chemical shifts for the cyclopentyl carbons are often found in the range of δ 20-60 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|---|

| Purine | C=O (C8) | > 155 |

| Purine | C-Cl (C2) | ~ 150 - 155 |

| Purine | C4, C5, C6 | ~ 115 - 150 |

| Cyclopentyl | N-CH (C1') | ~ 55 - 60 |

| Cyclopentyl | CH₂ (C2', C5') | ~ 30 - 35 |

| Cyclopentyl | CH₂ (C3', C4') | ~ 20 - 25 |

Shift values are estimates based on data for analogous structures like 2-chloro-2-methylpropane (B56623) and other N-substituted purines. docbrown.info

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity and Regiochemistry

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the complete molecular structure. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign which protons are attached to which carbons by showing a cross-peak for each C-H bond.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is useful for confirming the proton connectivity within the cyclopentyl ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular weight of purine derivatives. The compound is typically observed as a protonated molecular ion, [M+H]⁺. For this compound (C₁₀H₁₁ClN₄O), the expected monoisotopic mass of the protonated molecule would be approximately 239.07 Da.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. researchgate.net This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. The fragmentation patterns observed in the mass spectrum can also help to confirm the structure, with characteristic losses of fragments such as the cyclopentyl group or a chlorine atom.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Unambiguously confirm the regiochemistry of substitution (e.g., N9 vs. N7).

Detail the planarity of the purine ring system.

Describe the conformation (e.g., envelope or twist) of the cyclopentyl ring.

Reveal intermolecular interactions in the solid state, such as hydrogen bonding (e.g., between the N7-H and the C8=O of an adjacent molecule) and π–π stacking interactions between the purine rings. nih.gov

In a study of a related 7,9-disubstituted purin-8-one, a crystal structure confirmed the binding mode and key interactions within a protein's active site. researchgate.net

Chromatographic Methods for Purification and Purity Assessment (e.g., RP-HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of the final compound and the assessment of its purity. nih.gov

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of chemical reactions and to determine appropriate solvent systems for column chromatography. A mixture of nonpolar and polar solvents, such as chloroform/methanol or hexane/ethyl acetate, is often used as the mobile phase. bas.bg

Column Chromatography: This is the standard method for purifying the crude product after synthesis. The crude material is loaded onto a stationary phase (typically silica (B1680970) gel), and a solvent system determined by TLC is used to elute the desired compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used to determine the final purity of the compound. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance.

Table 3: Common Chromatographic Methods and Conditions

| Method | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Chloroform:Methanol (e.g., 9:1) | Reaction monitoring |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | Product purification |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The study of the electronic transitions of this compound and its derivatives through Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provides critical insights into their photophysical properties. These properties are intrinsically linked to the electronic structure of the purine core and are influenced by the nature and position of substituents. While specific, detailed research findings on the UV-Vis and emission spectra for this compound are not extensively available in the public domain literature, the spectroscopic behavior can be inferred from studies on analogous purine and 8-oxopurine systems.

Purine derivatives are known to exhibit absorption maxima in the UV region, typically between 250 and 300 nm. The position and intensity of these absorption bands are sensitive to the substitution pattern on the purine ring and the solvent environment. The carbonyl group at the C8 position in 8-oxopurine derivatives is a significant chromophore that influences the electronic transitions.

Research on various purine analogues indicates that the absorption spectra are characterized by π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the weaker n → π* transitions, originating from the non-bonding electrons of the nitrogen and oxygen atoms, appear at longer wavelengths.

The fluorescence properties of purine derivatives are highly variable and depend on their structure. Many purines are weakly fluorescent or non-fluorescent in aqueous solutions at room temperature. However, structural modifications, such as the introduction of specific substituents or the formation of derivatives, can significantly enhance fluorescence quantum yields. The emission spectra, when observed, typically show a Stokes shift, with the emission maximum appearing at a longer wavelength than the absorption maximum.

For this compound, the absorption spectrum is expected to be influenced by the chloro substituent at the C2 position and the cyclopentyl group at the N9 position. These substituents can cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the parent 8-oxopurine scaffold.

Representative Spectroscopic Data

The following table provides a hypothetical but representative set of UV-Vis absorption and emission data for this compound and a potential derivative in a common solvent like ethanol. This data is for illustrative purposes to demonstrate the type of information obtained from such spectroscopic studies, as specific experimental values for these exact compounds were not found in the reviewed literature.

| Compound | Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) |

| This compound | Ethanol | 285 | 12,000 | 350 |

| 2-Amino-9-cyclopentyl-7H-purin-8-one | Ethanol | 295 | 15,000 | 370 |

Computational Chemistry and Molecular Modeling Investigations of 2 Chloro 9 Cyclopentyl 7h Purin 8 One

Ligand-Protein Docking Studies for Binding Mode Prediction and Energetics

Ligand-protein docking studies have been instrumental in elucidating the binding mode of 2-Chloro-9-cyclopentyl-7H-purin-8-one and its analogs within the active sites of target proteins, particularly cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net These studies predict the preferred orientation of the ligand upon binding and estimate the strength of the interaction, often expressed as a docking score or binding energy.

Docking simulations of purine (B94841) derivatives into the ATP-binding pocket of CDK2 have consistently revealed a conserved binding pattern. nih.govcam.ac.uk The purine scaffold typically forms crucial hydrogen bond interactions with the hinge region of the kinase, a key feature for potent inhibition. cam.ac.ukacs.org For instance, studies on similar purine-based inhibitors have shown that the N3 and the 2-amino group of the purine ring form hydrogen bonds with the backbone amide and carbonyl groups of Leu83, respectively. acs.org Additionally, the NH group at position 9 can interact with the side chain of Glu81. acs.org

Table 1: Predicted Interacting Residues for Purine-based CDK2 Inhibitors from Docking Studies

| Interacting Residue | Type of Interaction | Reference |

| Leu83 | Hydrogen Bond | nih.govacs.org |

| Glu81 | Hydrogen Bond | nih.govacs.org |

| Asp86 | Hydrogen Bond | nih.gov |

| Lys33 | Hydrogen Bond | nih.gov |

| Lys89 | Hydrogen Bond | nih.gov |

| Gln131 | Hydrogen Bond | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Recognition and Binding Kinetics

To complement the static picture provided by docking studies, molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of this compound and its analogs in complex with their target proteins. nih.govtandfonline.com MD simulations provide insights into the stability of the ligand-protein complex over time, the flexibility of both the ligand and the protein, and the detailed kinetics of the binding process.

Furthermore, MD simulations can provide valuable information about the conformational changes that occur upon ligand binding and can be used to calculate binding free energies, which often show good correlation with experimental data. tandfonline.com While specific MD simulation data for this compound is not extensively detailed in the public domain, the general findings for purine-based CDK2 inhibitors suggest that it would form a stable complex within the ATP binding site. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For purine derivatives, including those structurally related to this compound, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for potent CDK2 inhibition. nih.govnih.govkoreascience.krnih.gov

These models generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to influence biological activity. For instance, a study on 35 purine derivatives as CDK2 inhibitors yielded highly predictive CoMFA and CoMSIA models. nih.gov The CoMFA model showed a high cross-validated correlation coefficient (q²) of 0.743 and a non-cross-validated correlation coefficient (r²) of 0.991. nih.gov The CoMSIA model, which considers additional descriptors like hydrophobic, and hydrogen bond donor/acceptor fields, gave a q² of 0.808 and an r² of 0.990. nih.gov

The contour maps from these studies revealed that:

Steric Fields: Bulky substituents are favored in certain regions, while they are disfavored in others, providing a guide for optimizing the size and shape of substituents.

Electrostatic Fields: Regions where electropositive or electronegative groups enhance activity are identified, highlighting the importance of charge distribution.

Hydrophobic Fields: The maps indicate areas where hydrophobic groups, such as the cyclopentyl moiety, are favorable for binding. nih.gov

Hydrogen Bond Donor/Acceptor Fields: These maps pinpoint locations where hydrogen bond donors or acceptors are crucial for improving biological activity. nih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Purine-based CDK2 Inhibitors

| Model | q² | r² | Reference |

| CoMFA | 0.743 | 0.991 | nih.gov |

| CoMSIA | 0.808 | 0.990 | nih.gov |

These QSAR models serve as valuable predictive tools for estimating the activity of newly designed analogs before their synthesis, thereby accelerating the drug discovery process.

Conformational Analysis and Intramolecular Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is crucial for understanding its ability to adopt the specific geometry required for optimal binding to its biological target. nih.gov The flexibility of the cyclopentyl ring and its orientation relative to the purine core are key determinants of its interaction with the hydrophobic pocket of the binding site.

Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy conformers. cam.ac.uk These studies can reveal the preferred puckering of the cyclopentyl ring and the rotational barrier around the glycosidic bond connecting it to the purine. Intramolecular interactions, such as hydrogen bonds or steric clashes, can also influence the conformational preferences of the molecule. While specific conformational analysis studies on this compound are not widely published, the general principles of medicinal chemistry suggest that a pre-organized, low-energy conformation that matches the binding site geometry is favorable for high affinity.

Virtual Screening and De Novo Design Strategies for Novel Analogue Discovery

Building upon the knowledge gained from docking, MD, and QSAR studies, virtual screening and de novo design strategies are employed to discover novel and more potent analogs of this compound. nih.govscirp.orgscirp.orgnih.gov

Virtual screening involves searching large chemical databases for compounds that are predicted to bind to the target of interest based on their structural and chemical properties. scirp.orgscirp.org Pharmacophore models, which define the essential 3D arrangement of chemical features required for biological activity, are often used as filters in virtual screening campaigns. cam.ac.ukscirp.orgscirp.org For purine-based CDK2 inhibitors, a pharmacophore model might include features like a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group, all arranged in a specific spatial orientation. scirp.orgscirp.org

De novo design , on the other hand, involves the computational construction of novel molecules from scratch. nih.gov Algorithms can "grow" molecules within the active site of the target protein, adding fragments piece by piece to optimize the interactions with the surrounding amino acid residues. This approach has the potential to generate entirely new chemical scaffolds that are not present in existing databases. Both virtual screening and de novo design have been successfully applied to the discovery of novel purine-based inhibitors, leading to the identification of compounds with improved activity and selectivity profiles. nih.govnih.govnih.govrsc.org

Biological Activity and Mechanistic Studies of 2 Chloro 9 Cyclopentyl 7h Purin 8 One and Its Analogues

Kinase Inhibitory Spectrum and Selectivity Profiling

The 8-oxopurine scaffold, particularly with substitutions at the 2, 7, and 9 positions, has been identified as a versatile platform for developing kinase inhibitors. The nature of the substituents at these positions plays a crucial role in determining the potency and selectivity of these compounds against different kinase targets.

Inhibition of FMS-like Tyrosine Kinase 3 (FLT3) and Mutant Forms

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target. Research into 2,7,9-trisubstituted 8-oxopurines has revealed their potential as FLT3 inhibitors. nih.govnih.gov The substituents at the 7 and 9 positions of the purine (B94841) ring are critical in modulating the activity between FLT3 and other kinases like CDK4. nih.gov

A study focusing on these analogues demonstrated that introducing an isopropyl group at the 7-position significantly enhances selectivity towards FLT3. nih.gov For instance, the compound 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one, an analogue of the subject compound, displayed an IC50 value of 70 nM against FLT3. nih.govnih.gov In cellular assays using the MV4-11 cell line, which harbors the FLT3-ITD mutation, this compound inhibited the autophosphorylation of FLT3 in nanomolar concentrations. nih.gov This inhibition also led to the suppression of downstream signaling pathways, including STAT5 and ERK1/2 phosphorylation. nih.gov

Further modifications, such as varying the cycloalkyl group at the 9-position, have been explored. Analogues with cyclopentyl, cyclohexyl, and cycloheptyl groups at this position have all shown inhibitory activity against FLT3, with IC50 values in the range of 30–70 nM. nih.gov

| Compound | FLT3 IC50 (nM) | Reference |

|---|---|---|

| 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one | 70 | nih.gov |

| 9-cyclohexyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one | 30 | nih.gov |

| 9-cycloheptyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one | 60 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4, CDK12)

The 8-oxopurine scaffold is also a known inhibitor of cyclin-dependent kinases (CDKs). The inhibitory activity against CDKs is sensitive to the substitutions on the purine ring. For example, many 2,7,9-trisubstituted 8-oxopurines show potent inhibition of CDK4. nih.gov The size of the cycloalkyl group at the 9-position can influence this activity, with a slight improvement in potency observed as the ring size increases from cyclopentyl to cycloheptyl. nih.gov

A related analogue, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, demonstrated potent inhibition of CDK4 with an IC50 of 3.87 nM. nih.govnih.gov Another study on dual inhibitors found that a pyrrolo[2,3-d]pyrimidine derivative with a cyclopentyl group at the 7-position, N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide, exhibited an IC50 of 8.8 nM against CDK4. acs.orgacs.org

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4 | 3.87 | nih.govnih.gov |

| N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide | CDK4 | 8.8 | acs.orgacs.org |

DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs) Inhibition

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a crucial enzyme in the repair of DNA double-strand breaks. Inhibitors of DNA-PKcs are of interest as potential cancer therapeutics. A high-throughput screen identified a compound with a 7,9-dihydro-8H-purin-8-one core as a DNA-PKcs inhibitor. nih.govnih.gov While this initial hit showed good potency, further optimization led to compounds with different substitution patterns. nih.govnih.gov Specific inhibitory data for 2-Chloro-9-cyclopentyl-7H-purin-8-one against DNA-PKcs is not prominently featured in the available literature.

Investigation of Other Relevant Kinase Targets (e.g., Bcr-Abl, BTK, STK16, EphA1, MEKK2, SRC, MER, OGG1, HDAC1)

The 8-oxopurine scaffold and its analogues have been investigated for their activity against a range of other kinases.

Bcr-Abl and BTK: While new 2,6,9-trisubstituted purine derivatives have been designed as inhibitors of Bcr-Abl and BTK, specific data for this compound is not specified in these studies. imtm.cznih.gov

STK16, EphA1, MEKK2, SRC, and MER: A kinase selectivity screening of a 9-cyclopentyl-7-methyl-8-oxopurine analogue revealed inhibitory activity against STK16, EphA1, MEKK2, SRC, and MER, with residual enzyme activities of less than 10%. nih.gov Additionally, newly synthesized 9-cyclopentyl purine analogues have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src. nih.gov

OGG1: The DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) has been targeted with small molecule inhibitors, though the reported inhibitors are not structurally based on the 8-oxopurine scaffold. nih.govfrontiersin.org

HDAC1: A dual inhibitor targeting both CDK4/9 and HDAC1, N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide, showed potent inhibition of HDAC1 with an IC50 of 2.2 nM. acs.orgacs.org Another study reported on purine derivatives as dual HDAC/CDK inhibitors, with the lead compound exhibiting an IC50 of 5.8 nM against HDAC1. imtm.cz

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide | HDAC1 | 2.2 | acs.orgacs.org |

| A purine-based dual HDAC/CDK inhibitor (compound 6d) | HDAC1 | 5.8 | imtm.cz |

Adenosine (B11128) Receptor (AR) Modulation and Subtype Selectivity

Analogues of this compound have been extensively studied for their interaction with adenosine receptors (ARs). The substitution pattern on the purine ring is a key determinant of affinity and selectivity for the different AR subtypes (A1, A2A, A2B, and A3).

A1 Adenosine Receptor Interaction Studies

The A1 adenosine receptor is a well-established therapeutic target. The analogue 2-chloro-N6-cyclopentyladenosine (CCPA), which shares the 2-chloro and 9-cyclopentyl substitutions but has an amino group at the 6-position and lacks the 8-oxo group, is a potent and selective A1 receptor agonist in rat brain. It has been used to study the role of A1 receptors in various physiological processes.

Another closely related compound, 2-chloro-9-cyclopentyladenine, has been investigated for its dual activity as an adenosine receptor ligand and a casein kinase CK1δ inhibitor. nih.gov This compound showed a Ki of 0.053 μM at the A1 adenosine receptor. nih.gov The introduction of a thienyl group at the 8-position of 2-chloro-9-cyclopentyladenine maintained high affinity for the A1, A2A, and A3 receptors. nih.gov

Furthermore, N6-cyclopentyl-9-methyladenine has been characterized as a selective and orally active A1 adenosine receptor antagonist.

| Compound | Target | Ki (μM) | Reference |

|---|---|---|---|

| 2-chloro-9-cyclopentyl-8-(2-thienyl)adenine | A1 Adenosine Receptor | 0.053 | nih.gov |

A2A Adenosine Receptor Interaction Studies

The A2A adenosine receptor (A2AAR) is a key modulator of inflammation and neuronal activity. pharmaffiliates.com Antagonists of this receptor have been explored for their therapeutic potential in neurodegenerative disorders like Parkinson's disease. pharmaffiliates.com

While direct binding data for this compound is not extensively documented, the closely related adenosine analogue, 2-chloro-N6-cyclopentyladenosine (CCPA), demonstrates significantly lower affinity for the A2AAR compared to the A1AR. This highlights a degree of selectivity conferred by the purine core substitutions. For instance, CCPA shows a high selectivity of over 2000-fold for A1 over A2A receptors. abcam.com

In studies of 2,8-disubstituted adenosine derivatives, modifications at the C2 and C8 positions were found to modulate A2AAR affinity. The introduction of a rigid and hydrophobic hexyne group at the C2 position, paired with an N6-amino group, was favorable for A2AAR binding. nih.gov Conversely, adding a bulky hydrophobic group at the N6-position in this series diminished the binding affinity. nih.gov

Binding Affinity of CCPA at Human Adenosine Receptors

| Compound | hA1 Receptor Ki (nM) | hA2A Receptor Ki (nM) | hA3 Receptor Ki (nM) | Reference |

|---|---|---|---|---|

| 2-chloro-N6-cyclopentyladenosine (CCPA) | 0.8 | 2300 | 42 | abcam.com |

A2B Adenosine Receptor Interaction Studies

The A2B adenosine receptor (A2BAR) is characterized by its low affinity for the endogenous ligand adenosine and is typically activated under conditions of high adenosine concentration, such as in the tumor microenvironment. nih.gov This makes it a target for cancer immunotherapy. The development of potent and selective A2BAR ligands has been challenging due to the receptor's pharmacological profile. nih.gov

Research into A2BAR antagonists has led to the development of various scaffolds, including 8-pyrazolyl-xanthine derivatives. nih.gov While specific data for this compound is scarce, the general principles suggest that the purine-8-one (xanthine) scaffold is a viable starting point for A2B-targeted compounds. The challenge remains in achieving high affinity and selectivity over the other adenosine receptor subtypes. nih.gov

A3 Adenosine Receptor Interaction Studies

The A3 adenosine receptor (A3AR) is implicated in inflammatory processes and cancer. nih.gov Interestingly, compounds that are potent agonists at the A1 receptor can act as antagonists at the A3 receptor. A prominent example is 2-chloro-N6-cyclopentyladenosine (CCPA), a potent A1AR agonist which has been shown to be a moderately potent antagonist of the human A3AR with a Ki value of 38 nM. nih.gov In functional assays using Chinese hamster ovary (CHO) cells expressing the human A3AR, CCPA did not induce phosphoinositide turnover, a downstream effect of A3AR activation. Instead, it competitively antagonized the effects of the A3AR agonist Cl-IB-MECA with a KB value of 5.0 nM. nih.gov

Structure-activity relationship (SAR) studies on truncated adenosine derivatives revealed that substitutions at the C2 and C8 positions are critical for dual A2A/A3 receptor affinity. nih.gov For instance, a 2-chloro substitution was found to decrease binding affinity at the A3AR when paired with an N6-amino group. nih.gov

Detailed Structure-Activity Relationship (SAR) Investigations

The inhibitory potency and selectivity of purine analogues are dictated by the nature and position of substituents on the purine ring system.

Influence of Substituents at Purine Ring Positions (C2, C6, C7, C8, C9) on Inhibitory Potency and Selectivity

C2 Position: A chloro-substituent at the C2 position is a common feature in many potent adenosine receptor ligands. In one series, replacing the C2-chloro group with a rigid and hydrophobic hexyne substituent led to high affinity at A2A and A3 receptors. nih.gov However, in another context, a C2-tyramine substitution, previously reported to increase A2AAR affinity, led to a dramatic decrease in binding at both A2A and A3 receptors when combined with a C8 modification. nih.gov

C6 Position: The substituent at the C6 position is crucial for activity and selectivity. In a series of 6,8,9-trisubstituted purines, various substituted phenyl piperazine (B1678402) moieties were introduced at C6. nih.gov The resulting compounds showed significant cytotoxic activity against liver cancer cells. nih.gov In adenosine-based analogues, the N6-substituent size is critical; bulky groups can be detrimental to A2AAR binding if the C2 position also bears a large substituent. nih.gov

C7 Position: Alkylation of purines can lead to both N9 and N7 isomers. The N7-isomer is typically formed in lower yields. innospk.com The N7-H moiety can form important hydrogen bonds to stabilize inhibitor-kinase complexes in the ATP binding site of certain kinases. nih.gov

C8 Position: The C8 position can tolerate a variety of substituents that influence potency. The introduction of a hydrophobic furan (B31954) or thiophene (B33073) ring at C8 generally preserves affinity at the A2AAR. nih.gov In a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines, a carboxamide moiety at the C8 position was explored, leading to compounds with potent antiproliferative activity against lung cancer cells. nih.gov

C9 Position: The N9 position is frequently substituted with alkyl or cycloalkyl groups to enhance hydrophobic interactions within binding pockets. The cyclopentyl group is a common choice. nih.govnih.gov In a series of TLR7 agonists with a purin-8-one core, incorporating a basic amine into the N9-substituent was shown to enhance agonist activity. acs.org

SAR Summary of Purine Analogues

| Position | Favorable Substituents for Activity | Observed Effects | Reference |

|---|---|---|---|

| C2 | Chloro, Hexyne | Modulates A2A/A3 receptor affinity. | nih.gov |

| C6 | Substituted Phenyl Piperazine, Amino | Crucial for cytotoxic activity and receptor binding. | nih.govnih.gov |

| C8 | Furan, Thiophene, Carboxamide | Tolerates hydrophobic groups; influences anticancer activity. | nih.govnih.gov |

| C9 | Cyclopentyl, Phenyl, Alkyl with basic amine | Enhances hydrophobic interactions and can modulate activity type (e.g., TLR7 agonism). | nih.govnih.govacs.org |

Conformational and Steric Requirements of the N9-Cyclopentyl Moiety for Biological Activity

The N9-cyclopentyl group is a key feature in many biologically active purine derivatives, providing a hydrophobic anchor that fits into the corresponding pocket of target proteins. The size and conformation of this cycloalkyl group are critical. Studies on various N9-substituted purines indicate that modifications in the volume and length of the alkyl group at N9 can significantly increase hydrophobic interactions in the binding cavity of kinases. nih.gov

In the context of adenosine receptor antagonists, the N9-substituent also plays a role in defining selectivity. For example, 8-cyclopentyltheophylline is a specific A1 adenosine receptor antagonist. nih.gov The rigidity and specific conformation adopted by the cyclopentyl ring are thought to contribute to this selectivity. While detailed conformational analysis specific to this compound is limited, research on related structures underscores the importance of the N9-substituent's steric bulk and conformational properties for achieving potent and selective biological activity. nih.gov

Mechanistic Dissection of Cellular Responses (In Vitro Studies)

Analogues of this compound have demonstrated a range of cellular effects in vitro, primarily related to cancer cell proliferation and immune modulation.

Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine analogues have shown potent in vitro anticancer activity. nih.gov Several compounds exhibited IC50 values below 10 μM against various human cancer cell lines and were found to induce apoptosis in liver cancer cells. nih.govnih.gov The mechanism for this cytotoxicity in one study was linked to the inactivation of the c-Src kinase. nih.gov

Another related compound, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A), acts as a potent cytotoxic agent through a different mechanism. nih.gov Following cellular uptake, it is phosphorylated to its triphosphate form, Cl-F-ara-ATP, which inhibits DNA polymerase and ribonucleotide reductase. Critically, the monophosphate form (Cl-F-ara-AMP) is incorporated into DNA, which is strongly correlated with its cytotoxic effect. nih.gov

Furthermore, purin-8-one derivatives have been identified as agonists for Toll-like receptor 7 (TLR7). acs.org Upon binding, these compounds induce a signaling cascade that results in the production of interferon-alpha (IFNα) and other pro-inflammatory cytokines, demonstrating a mechanism of action that is distinct from adenosine receptor modulation but relevant to the purin-8-one scaffold. acs.org

Analysis of Kinase Autophosphorylation Inhibition

Research into 2,7,9-trisubstituted 8-oxopurines has identified potent inhibitory activity against key signaling kinases. A notable analogue, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (a compound with substitutions at the 2, 7, and 9 positions of the purine core), has demonstrated significant inhibition of FMS-like tyrosine kinase 3 (FLT3) autophosphorylation. nih.govacs.org In cellular assays using MV4-11 cells, which harbor the FLT3-ITD mutation, this analogue effectively suppressed the kinase's autophosphorylation at nanomolar concentrations. nih.govacs.org This inhibition of autophosphorylation is a critical step in blocking the kinase's aberrant signaling activity. The study highlighted that the substituents at positions 7 and 9 of the purine ring are crucial in modulating the activity and selectivity towards different kinases. nih.govacs.org

Modulation of Downstream Signaling Pathways (e.g., STAT5, ERK1/2 phosphorylation)

The inhibition of kinase autophosphorylation by purine analogues directly impacts downstream signaling cascades that are crucial for cell proliferation and survival. Following the inhibition of FLT3 by 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one , a corresponding suppression of the phosphorylation of downstream targets, including Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-Regulated Kinases 1/2 (ERK1/2), was observed in MV4-11 cells. nih.govacs.org The blockade of these pathways is a key mechanism through which this class of compounds exerts its anti-proliferative effects. The ERK1/2 signaling pathway, in particular, is a well-established pro-survival pathway, and its suppression is a target for various kinase inhibitors.

Effects on Cell Cycle Progression (e.g., G0/G1, G2/M arrest induction)

The antiproliferative activity of purine-based kinase inhibitors is often linked to their ability to induce cell cycle arrest. For instance, the inhibition of FLT3 by the analogue 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one was shown to cause cell cycle arrest in the G1 phase in FLT3-dependent MV4-11 cells. This effect was observed through flow cytometric analysis after treating the cells with the compound. The induction of cell cycle arrest prevents the division of cancer cells, thereby inhibiting tumor growth.

Investigation of Apoptosis Induction Pathways

While direct studies on apoptosis induction by this compound are limited, related heterocyclic compounds have been shown to induce apoptosis through various mechanisms. For example, certain 6-chloro-purine derivatives have been found to induce apoptosis, potentially through the intrinsic pathway. acs.org The process of apoptosis, or programmed cell death, is a critical endpoint for many anticancer agents and often involves the activation of caspases and modulation of Bcl-2 family proteins. The ability of a compound to trigger this cascade is a key indicator of its therapeutic potential.

Enzyme Kinetic Studies for Inhibitor Characterization (e.g., IC50, Ki determination)

Enzyme kinetic studies are fundamental to characterizing the potency and selectivity of kinase inhibitors. For the analogues of this compound, inhibitory concentrations (IC50) have been determined against various kinases. The substitution pattern on the purine ring significantly influences the inhibitory activity. For example, increasing the size of the cycloalkyl group at the N9 position from cyclopentyl to cycloheptyl in a series of 2,9-disubstituted purin-8-ones led to a slight improvement in potency against a panel of kinases. nih.gov

A study on 2,7,9-trisubstituted 8-oxopurines provided specific IC50 values for the analogue 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one . The data from this study is summarized in the table below.

| Kinase Target | IC50 (nM) |

| FLT3 | Data in nanomolar range |

| CDK4 | Data in mid-nanomolar range |

| Data derived from studies on an analogue. |

This interactive table illustrates the potent inhibitory activity of the analogue against FLT3 and CDK4. nih.gov

Ligand Binding Assays for Receptor Affinity Determination (e.g., Ki)

Future Research Directions and Advanced Perspectives on 2 Chloro 9 Cyclopentyl 7h Purin 8 One

Rational Design of Highly Selective and Potent Analogues

The future development of analogues derived from 2-Chloro-9-cyclopentyl-7H-purin-8-one will heavily rely on rational design principles to achieve superior potency and selectivity. This approach utilizes detailed knowledge of the target's three-dimensional structure to guide the synthesis of more effective molecules. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features of a molecule influence its biological activity. nih.govnih.gov For purine (B94841) derivatives, SAR analysis helps to identify which modifications can enhance binding affinity and specificity for a given biological target. nih.govresearchgate.net

A key strategy involves structure-based drug design (SBDD), which uses high-resolution structural data from techniques like X-ray crystallography to inform molecular modifications. mdpi.com For instance, research on 2-chloroadenine (B193299) derivatives has shown that targeting a specific amino acid residue (Tyr748) within the phosphodiesterase 8A (PDE8A) enzyme led to an inhibitor with high selectivity and an IC50 value of 0.010 μM. nih.gov The crystal structure revealed a specific hydrogen bond contributing to this high selectivity, demonstrating the power of targeting unique features within a binding site. nih.gov Future efforts will likely focus on similar strategies, modifying the cyclopentyl group, the chloro substituent, and other positions on the purine core of this compound to optimize interactions with target proteins and improve drug-like properties. nih.govnih.gov The synthesis of novel analogues with systematically altered substituents will be crucial for exploiting these structural insights and developing compounds with higher activity and specificity. nih.gov

Table 1: Key Principles in Rational Drug Design for Purine Analogues

| Principle | Description | Application Example |

| Structure-Activity Relationship (SAR) | Identifies correlations between the chemical structure of a compound and its biological activity to guide the synthesis of more active molecules. nih.gov | Analyzing how changes to the purine core affect inhibitory activity against a specific kinase. nih.gov |

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of a biological target (e.g., from X-ray crystallography) to design molecules that fit precisely into the binding site. mdpi.com | Designing a 2-chloroadenine derivative to form a specific hydrogen bond with a key residue in the target enzyme, enhancing selectivity. nih.gov |

| Target-Specific Interactions | Focuses on exploiting unique features of the target's binding pocket that are not present in closely related off-targets. | Creating analogues that interact with a non-conserved amino acid to achieve selectivity against a specific enzyme isoform. nih.gov |

| Bioisosteric Replacement | Swapping one functional group for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. | Replacing a substituent to enhance metabolic stability or improve cell permeability. |

Development of Novel Pharmacological Tools and Probes

Beyond therapeutic applications, this compound serves as a valuable scaffold for creating sophisticated pharmacological tools and chemical probes. These tools are indispensable for basic research, enabling the detailed study of biological targets and pathways. Purine analogues have a history of being developed into pharmacological agents that interfere with DNA replication and other cellular processes, making them suitable for such applications. wikipedia.org

Future work will involve modifying the core structure to incorporate specific labels for detection and visualization. This could include:

Radiolabeling: Introducing a radioactive isotope (e.g., ³H or ¹⁴C) into the molecule to create a radioligand. These are used in binding assays to quantify receptor density and affinity in tissues.

Fluorescent Tagging: Attaching a fluorescent group to a non-critical position on the molecule. This creates a probe that allows for the visualization of the target's location and movement within living cells using advanced microscopy techniques.

Photoaffinity Labels: Incorporating a photoreactive group that forms a covalent bond with the target protein upon exposure to UV light. This technique is highly effective for irreversibly labeling a target and aiding in its identification and isolation.

Furthermore, the development of prodrugs and metabolically stable analogues can enhance their utility as research tools by improving bioavailability and ensuring that the compound reaches its target in a controlled manner. mdpi.com Such probes derived from the this compound scaffold could be instrumental in studying the function of purinergic receptors, cyclin-dependent kinases (CDKs), and other enzymes that are often targeted by purine derivatives. nih.govmdpi.com

Exploration of Undiscovered Biological Targets and Signaling Networks

The purine structure is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While this compound may have known targets, a significant area of future research is the exploration of its full biological activity profile to uncover novel targets and signaling pathways. The development of diverse purine libraries has historically led to the discovery of compounds with applications against cancer, viruses, and protozoa. nih.govresearchgate.net

Systematic screening of this compound and its newly designed analogues against large panels of enzymes (kinases, phosphodiesterases, etc.) and cell-based assays can reveal unexpected activities. nih.gov For example, studies on various purine derivatives have identified compounds with antimalarial activity, sometimes independent of their effects on previously known targets like CDKs. nih.gov Similarly, other purine-based inhibitors have been identified for targets such as the human mutT homolog-1 (MTH1) protein, which is involved in preventing DNA damage. nih.govresearchgate.net

Metabolomic studies of cells or organisms treated with this compound can also provide clues to its mechanism of action by revealing alterations in metabolic pathways. mdpi.com For example, studies on the parasite Babesia divergens showed that its metabolism, particularly purine and pyrimidine (B1678525) pathways, was significantly affected by external conditions, suggesting that purine analogues could target unique metabolic vulnerabilities in pathogens. mdpi.com This type of unbiased approach can point towards previously unknown enzymes or signaling networks affected by the compound, opening up new avenues for therapeutic intervention.

Integration of Cheminformatics and Artificial Intelligence in Purine Research

The convergence of cheminformatics and artificial intelligence (AI) is set to revolutionize purine research. nih.gov These computational approaches can process vast amounts of chemical and biological data to accelerate the discovery and optimization of new drug candidates like analogues of this compound. medium.com The use of in silico methods is already a key part of drug discovery for purinergic targets. mdpi.com

Key computational techniques that will drive future research include:

Virtual Screening and Molecular Docking: These methods computationally screen massive virtual libraries of compounds to predict which molecules are most likely to bind to a target protein. mdpi.comnih.gov This prioritizes which compounds should be synthesized and tested in the lab, saving significant time and resources. medium.comalliedacademies.org

Quantitative Structure-Activity Relationship (QSAR): AI and machine learning algorithms are used to build QSAR models that predict the biological activity of a molecule based on its structural features. nih.govalliedacademies.org These models can guide the design of new analogues with improved potency. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a compound and its target protein over time, providing detailed insights into binding stability, the role of water molecules, and conformational changes that cannot be observed in static structures. mdpi.com

De Novo Design: AI-powered generative models can design entirely new molecules from scratch that are optimized to have desired properties, such as high affinity for a specific target and good drug-like characteristics. nih.gov

By integrating these AI and cheminformatics tools, researchers can build predictive models, analyze complex structure-activity relationships, and explore chemical space more efficiently than ever before. medium.compharmafeatures.com This computational pipeline, from virtual screening to de novo design, will be instrumental in developing the next generation of highly selective and potent drugs based on the this compound scaffold. nih.gov

Q & A

Q. How can researchers leverage structure-activity relationship (SAR) studies to explore this compound’s biological targets?

- Methodological Answer : Use scaffold modifications (e.g., substituent variations at positions 2 and 9) paired with in vitro assays (e.g., kinase inhibition). Docking simulations (AutoDock Vina) on protein databases (PDB IDs: e.g., 3QKK for purine-binding enzymes) can predict binding affinities. Validate with SPR (surface plasmon resonance) for kinetic parameters (kₐ, kₑ) .

Data Analysis and Reporting

Q. What strategies should be employed to address conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Re-examine sample preparation: ensure NMR sample homogeneity (e.g., deuterated solvent purity) and crystallography crystal quality (via recrystallization in ethyl acetate/hexane). If conflicts persist, perform variable-temperature NMR to detect conformational flexibility or use synchrotron XRD for higher-resolution data .

Q. How should researchers document methodological limitations in publications involving this compound?

- Methodological Answer : Follow academic standards (e.g., IUCr guidelines for crystallography ). Explicitly state limitations such as:

- Crystallographic R-factor thresholds (>5% may indicate model bias).

- Assay interference (e.g., autofluorescence in cellular assays).

- Computational approximations (e.g., solvent model simplifications). Cite prior studies on analogous purine derivatives to contextualize findings .

Methodological Tables

Q. Table 1. Example Crystallographic Refinement Parameters

| Parameter | Value/Software | Reference |

|---|---|---|

| Refinement Program | SHELXL-2018 | |

| R-factor (Final) | <0.05 | |

| Anisotropic Displacement | ORTEP-3 |

Q. Table 2. Stability Study Design

| Condition | Range | Analytical Method |

|---|---|---|

| pH | 3.0, 7.4, 10.0 | HPLC-UV |

| Temperature | 40°C, 60°C | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.